(Methyl)triphenylphosphonium Iodide-d3,13CD3 (Methyl)triphenylphosphonium Iodide-d3,13CD3
Brand Name: Vulcanchem
CAS No.: 282107-30-6
VCID: VC0028802
InChI: InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1D3;
SMILES: C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Molecular Formula: C19H18IP
Molecular Weight: 408.242

(Methyl)triphenylphosphonium Iodide-d3,13CD3

CAS No.: 282107-30-6

Cat. No.: VC0028802

Molecular Formula: C19H18IP

Molecular Weight: 408.242

* For research use only. Not for human or veterinary use.

(Methyl)triphenylphosphonium Iodide-d3,13CD3 - 282107-30-6

Specification

CAS No. 282107-30-6
Molecular Formula C19H18IP
Molecular Weight 408.242
IUPAC Name triphenyl(trideuterio(113C)methyl)phosphanium;iodide
Standard InChI InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1D3;
Standard InChI Key JNMIXMFEVJHFNY-SPZGMPHYSA-M
SMILES C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(Methyl)triphenylphosphonium Iodide-d3,13CD3 is identified by CAS number 282107-30-6 and represents an isotopically labeled derivative of methyltriphenylphosphonium iodide . The compound is known by several synonyms in the scientific literature:

  • Triphenyl(trideuteriomethyl)phosphonium Iodide-13CD3

  • (~13~C,~2~H_3_)Methyl(triphenyl)phosphanium iodide

  • triphenyl(trideuterio(113C)methyl)phosphanium;iodide

The IUPAC name for this compound is triphenyl(trideuterio(113C)methyl)phosphanium;iodide, which precisely describes its structural components and isotopic labeling . This nomenclature indicates the presence of three phenyl groups and one methyl group (with three deuterium atoms and one carbon-13 atom) attached to a central phosphorus atom, forming a phosphonium cation with an iodide counter-anion.

Structural Representation and Molecular Formula

The molecular formula of (Methyl)triphenylphosphonium Iodide-d3,13CD3 is commonly represented as C19H18IP, though more specific notations such as C18(13C)H15D3PI are used to explicitly indicate the isotopic labeling . The structure features a tetrahedral arrangement around the central phosphorus atom, with the three phenyl rings and the isotopically labeled methyl group occupying the four coordination positions.

Various chemical notations are used to represent this compound:

  • InChI: InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1D3;

  • InChIKey: JNMIXMFEVJHFNY-SPZGMPHYSA-M

  • SMILES: [2H]13C([2H])P+(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

These notations provide standardized representations of the compound's structure for database indexing and computational chemistry applications.

Physical and Chemical Properties

Physical Characteristics

(Methyl)triphenylphosphonium Iodide-d3,13CD3 presents as a white solid with specific physical properties as detailed in analytical certificates . The compound demonstrates thermal behavior typical of phosphonium salts, with a melting point exceeding 182°C, after which it undergoes decomposition rather than a clean phase transition .

The following table summarizes the key physical properties of the compound:

Solubility and Chemical Stability

The compound exhibits limited solubility in common organic solvents. It is slightly soluble in chloroform and methanol, with sonication required to enhance dissolution in the latter . This solubility profile is consistent with the ionic nature of phosphonium salts, which typically display better solubility in polar solvents.

For stability purposes, (Methyl)triphenylphosphonium Iodide-d3,13CD3 is stored under inert gas atmosphere , suggesting sensitivity to oxygen or moisture. This storage requirement indicates potential reactivity with environmental components or susceptibility to oxidative degradation, a characteristic common to many phosphorus-containing compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for characterizing (Methyl)triphenylphosphonium Iodide-d3,13CD3, particularly due to its isotopic labeling. The compound has been characterized using multiple NMR techniques:

  • 1H-NMR spectroscopy confirms the structure through signals corresponding to aromatic protons from the three phenyl groups. Notably, the methyl proton signals typically observed in non-deuterated analogs are absent due to deuterium substitution .

  • 13C-NMR analysis reveals the carbon framework, with the isotopically enriched methyl carbon (13C) providing an enhanced signal compared to the natural abundance of 13C in non-labeled positions .

  • 31P-NMR spectroscopy shows characteristic phosphorus signals associated with the phosphonium cation structure, providing confirmation of the phosphorus environment .

Mass Spectrometry

Mass spectrometric analysis of (Methyl)triphenylphosphonium Iodide-d3,13CD3 provides confirmation of the molecular weight and fragmentation patterns consistent with its structure . The isotopic labeling creates distinctive mass spectral features that differentiate this compound from its non-labeled counterparts. The molecular ion and fragmentation pattern serve as characteristic fingerprints for identification and purity assessment.

Applications in Chemical Research

Isotopic Labeling Studies

The principal value of (Methyl)triphenylphosphonium Iodide-d3,13CD3 lies in its application as an isotopically labeled reagent for chemical research. The deuterium and carbon-13 labels provide distinctive spectroscopic signatures that enable researchers to:

  • Track reaction pathways by following labeled atoms through chemical transformations

  • Study reaction mechanisms through isotope effects

  • Investigate intramolecular and intermolecular processes

  • Enhance sensitivity in NMR spectroscopy experiments

These capabilities make the compound particularly valuable in fundamental studies of chemical reactivity and mechanistic investigations.

Organometallic Chemistry Applications

Methyltriphenylphosphonium iodide derivatives, including isotopically labeled variants, participate in oxidative addition reactions with metal complexes. These reactions are significant in organometallic chemistry and catalysis. The deuterium labeling can provide insights into reaction mechanisms by revealing kinetic isotope effects, while the 13C labeling enhances detection sensitivity in carbon NMR studies of reaction intermediates and products.

For example, the oxidative addition of CH3I (or in this case, 13CD3I) to rhodium complexes has been studied extensively. These reactions demonstrate concentration dependence and can proceed through different reaction pathways depending on the ligands attached to the metal center.

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